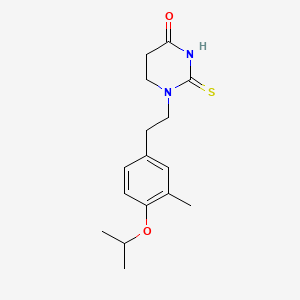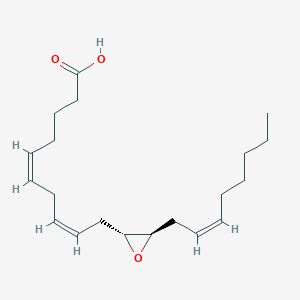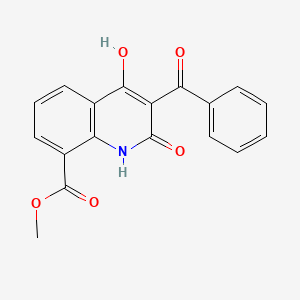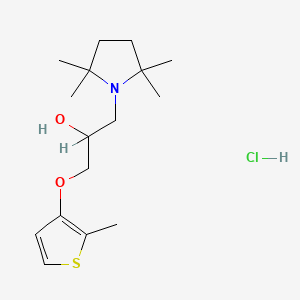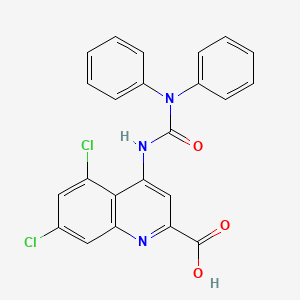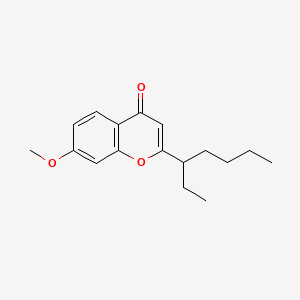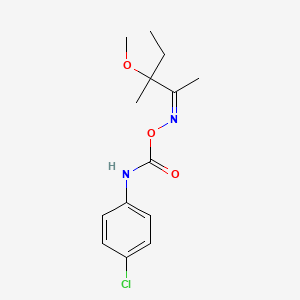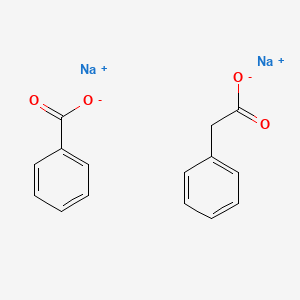
Sodium phenylacetate and sodium benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium phenylacetate and sodium benzoate are a combination of two compounds used primarily as ammonia detoxicants. These compounds are often used together to treat hyperammonemia, a condition characterized by elevated levels of ammonia in the blood, which can be life-threatening if not managed promptly . This compound work by providing alternative pathways for the removal of ammonia through the formation of their metabolites .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium Phenylacetate: Sodium phenylacetate can be synthesized by reacting phenylacetic acid with sodium hydroxide. The reaction typically involves dissolving phenylacetic acid in water, followed by the addition of sodium hydroxide to form sodium phenylacetate.
Sodium Benzoate: Sodium benzoate is prepared by neutralizing benzoic acid with sodium hydroxide.
Industrial Production Methods
In industrial settings, sodium phenylacetate and sodium benzoate are produced in large-scale reactors where precise control of temperature, pH, and concentration is maintained to ensure high yield and purity. The compounds are then purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Sodium phenylacetate can undergo oxidation to form phenylacetic acid.
Reduction: Sodium benzoate can be reduced to benzyl alcohol under specific conditions.
Substitution: Both compounds can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution Reactions: These reactions typically occur in the presence of strong acids or bases.
Major Products
Phenylacetic Acid: Formed from the oxidation of sodium phenylacetate.
Benzyl Alcohol: Formed from the reduction of sodium benzoate.
Various Salts: Formed from substitution reactions involving sodium phenylacetate and sodium benzoate.
Applications De Recherche Scientifique
Sodium phenylacetate and sodium benzoate have a wide range of applications in scientific research:
Chemistry: Used as reagents in organic synthesis and as intermediates in the production of various chemicals.
Biology: Employed in studies related to metabolic pathways and enzyme functions.
Medicine: Used in the treatment of urea cycle disorders and hyperammonemia.
Industry: Utilized in the manufacturing of pharmaceuticals, food preservatives, and other industrial products.
Mécanisme D'action
Sodium phenylacetate and sodium benzoate provide alternative pathways for the removal of ammonia through the formation of their metabolites. Sodium phenylacetate conjugates with glutamine to form phenylacetylglutamine, which is excreted in the urine. Sodium benzoate combines with glycine to form hippuric acid, which is also excreted in the urine. This process helps in reducing the levels of ammonia in the blood .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium Phenylbutyrate: Another ammonia detoxicant used in the treatment of urea cycle disorders.
Sodium Benzoate: Used alone as a food preservative and in the treatment of hyperammonemia.
Phenylacetic Acid: A precursor to sodium phenylacetate and used in various chemical syntheses.
Uniqueness
The combination of sodium phenylacetate and sodium benzoate is unique in its ability to provide dual pathways for ammonia removal, making it more effective in reducing ammonia levels compared to using either compound alone. This combination is particularly beneficial in treating acute hyperammonemia and associated encephalopathy in patients with urea cycle disorders .
Propriétés
Numéro CAS |
725747-03-5 |
|---|---|
Formule moléculaire |
C15H12Na2O4 |
Poids moléculaire |
302.23 g/mol |
Nom IUPAC |
disodium;2-phenylacetate;benzoate |
InChI |
InChI=1S/C8H8O2.C7H6O2.2Na/c9-8(10)6-7-4-2-1-3-5-7;8-7(9)6-4-2-1-3-5-6;;/h1-5H,6H2,(H,9,10);1-5H,(H,8,9);;/q;;2*+1/p-2 |
Clé InChI |
LLZQUVJCIMFHKK-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


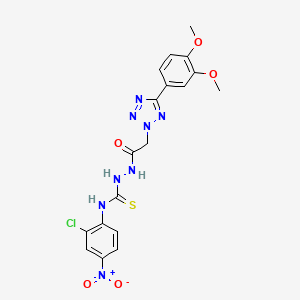

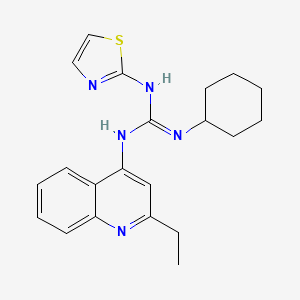
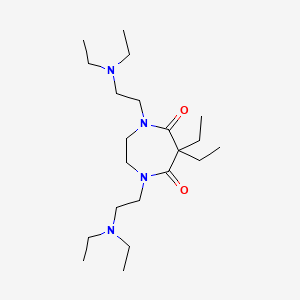
![[(3S,3aR,6S,6aS)-3-(6-aminopurin-9-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12760660.png)

